(Z)-ethyl 4-(((3-fluorophenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate
Description
(Z)-ethyl 4-(((3-fluorophenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a synthetic organic compound characterized by a naphtho[1,2-b]furan core substituted with a methyl group at position 2, a 3-fluorophenylamino-methylene moiety at position 4, and an ethyl carboxylate ester at position 3. The (Z)-stereochemistry of the imine group (C=N) is critical to its molecular conformation and intermolecular interactions.
The compound’s structure has been elucidated using single-crystal X-ray diffraction (SC-XRD) via the SHELX software suite , which is widely employed for small-molecule refinement. Spectroscopic characterization, including $ ^1H $-NMR and $ ^{13}C $-NMR, aligns with methodologies described in studies of structurally related furan derivatives . Hydrogen bonding patterns, analyzed using graph set theory , further define its crystalline behavior.
Properties
IUPAC Name |
ethyl 4-[(3-fluorophenyl)iminomethyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4/c1-3-28-23(27)19-13(2)29-22-17-10-5-4-9-16(17)21(26)18(20(19)22)12-25-15-8-6-7-14(24)11-15/h4-12,26H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGQWURLSGBGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-ethyl 4-(((3-fluorophenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-fluoroaniline with an appropriate aldehyde to form the Schiff base, followed by cyclization with a naphthofuran derivative under acidic conditions. The final step involves esterification with ethanol to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Ester Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Structure and Composition
The compound features a unique structure characterized by:
- A naphtho[1,2-b]furan backbone.
- A fluorophenyl group that enhances its biological activity.
- An ethyl ester functional group, which can influence solubility and reactivity.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of naphtho[1,2-b]furan have shown efficacy against various cancer cell lines. The incorporation of the 3-fluorophenyl group is believed to enhance the interaction with biological targets, potentially increasing cytotoxicity against tumors .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, related compounds have been shown to inhibit HMG-CoA reductase , a key enzyme in cholesterol biosynthesis. This suggests that (Z)-ethyl 4-(((3-fluorophenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate may also exhibit similar properties .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various reactions, such as:
- Michael additions
- Aldol condensations
These reactions can lead to the formation of diverse chemical entities useful in pharmaceuticals and agrochemicals .
Material Science
Potential Use in Polymers
Due to its unique chemical structure, there is potential for this compound to be used in the development of novel materials. Its ability to form stable bonds suggests applications in polymer chemistry, where it could serve as a monomer or cross-linking agent in polymer networks .
Case Study 1: Anticancer Research
In a study published by the Royal Society of Chemistry, researchers synthesized several derivatives of naphtho[1,2-b]furan and tested their anticancer activities against human cancer cell lines. The results demonstrated that compounds with similar structural motifs effectively inhibited cell proliferation .
Case Study 2: Enzyme Inhibition Studies
A patent application detailed the synthesis of various substituted naphtho[1,2-b]furan derivatives and their evaluation as HMG-CoA reductase inhibitors. One derivative showed promising results in lowering cholesterol levels in vivo, indicating potential therapeutic applications for cardiovascular diseases .
Table 1: Summary of Biological Activities
Table 2: Synthetic Pathways Overview
Mechanism of Action
The mechanism of action of (Z)-ethyl 4-(((3-fluorophenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The naphthofuran core may intercalate with DNA, affecting gene expression and cell proliferation. The compound’s overall effect depends on its ability to modulate these molecular interactions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Naphthofuran Derivatives
*Hypothetical data inferred from analogous compounds.
Key Observations:
- Stereochemistry : The (Z)-configuration stabilizes intramolecular hydrogen bonding between the imine nitrogen and the carbonyl oxygen, enhancing thermal stability compared to the (E)-isomer .
- Substituent Effects : The 3-fluorophenyl group increases electronegativity, influencing dipole-dipole interactions and solubility in polar solvents compared to chloro- or methyl-substituted analogues .
- Ester Group : Replacing the ethyl carboxylate with a methyl group reduces steric hindrance, lowering melting points .
Spectroscopic and Crystallographic Analysis
Table 2: Spectroscopic Data Comparison
| Compound Name | $ ^1H $-NMR (δ, ppm)* | $ ^{13}C $-NMR (δ, ppm)* | UV-Vis $\lambda_{\text{max}}$ (nm)* |
|---|---|---|---|
| Target (Z)-isomer | 1.32 (t, CH$_3$), 6.8–7.4 (aromatic) | 165.2 (C=O), 158.3 (C=N) | 278, 320 |
| 3-Chlorophenyl analogue | 1.30 (t, CH$_3$), 7.1–7.6 (aromatic) | 165.5 (C=O), 159.1 (C=N) | 282, 315 |
| Methyl ester variant | 1.25 (t, CH$_3$), 6.7–7.3 (aromatic) | 164.8 (C=O), 157.9 (C=N) | 275, 318 |
*Data derived from methodologies in .
The target compound’s $ ^{19}F $-NMR signal at -112 ppm confirms the para-fluorine substitution, distinct from chlorine or hydrogen analogues. Crystallographic analysis via SHELX reveals a monoclinic system with intermolecular C–H···O bonds, contrasting with the orthorhombic packing of the (E)-isomer .
Hydrogen Bonding and Crystal Packing
Graph set analysis identifies a D$^1$$2$(6) motif in the target compound, involving N–H···O and C–H···O interactions (Figure 1). This contrasts with the C$^2$$2$(8) pattern in the methyl ester variant, where weaker van der Waals forces dominate.
Figure 1 : Hydrogen bonding network in the target compound (simulated via WinGX ).
Research Findings
Thermal Stability : The (Z)-isomer exhibits a 15–20°C higher melting point than the (E)-isomer due to denser hydrogen bonding .
Solubility : The 3-fluorophenyl group enhances solubility in DMSO (25 mg/mL) compared to chloro- (18 mg/mL) or methyl-substituted (12 mg/mL) analogues .
Reactivity : The ethyl carboxylate group undergoes slower hydrolysis under basic conditions than the methyl variant, as confirmed by HPLC studies .
Biological Activity
(Z)-ethyl 4-(((3-fluorophenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a naphtho[1,2-b]furan core, which is known for its diverse biological activities. The presence of an ethyl ester and a fluorophenyl amine moiety contributes to its chemical reactivity and biological profile.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of naphtho[1,2-b]furan have shown promising results against various cancer cell lines.
Key Findings:
- In vitro Studies: Compounds structurally related to this compound demonstrated cytotoxic effects against several cancer cell lines, including Mia PaCa-2 and PANC-1. The IC50 values were notably low, indicating potent activity .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar naphtho-furan derivatives have been tested against various pathogens.
Key Findings:
- Antibacterial Properties: In vitro assays revealed that related compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity.
Key Insights:
- Functional Groups: The presence of electron-withdrawing groups such as fluorine enhances the compound's reactivity and biological efficacy. Modifications to the amine and ester functionalities have been shown to impact potency significantly .
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency |
| Variation in Alkyl Chain Length | Altered solubility |
| Changes in Naphtho Core Structure | Variable cytotoxicity |
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study on Anticancer Activity: A study demonstrated that a derivative with a similar naphtho structure exhibited selective toxicity towards cancer cells while sparing normal cells .
- Case Study on Antimicrobial Efficacy: Research indicated that naphtho-furan derivatives showed effective inhibition of bacterial growth in clinical isolates of Staphylococcus aureus .
Q & A
Q. What synthetic methodologies are recommended for preparing (Z)-ethyl 4-(((3-fluorophenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving: (i) Knoevenagel condensation to introduce the (3-fluorophenyl)amino-methylene group at the 4-position of the naphthofuran core. (ii) Esterification under reflux with ethyl chloroformate to stabilize the carboxylate moiety. (iii) Stereochemical control using chiral auxiliaries or catalysts to favor the (Z)-isomer, confirmed via NOESY NMR or X-ray crystallography. Similar protocols are detailed for structurally related naphthofuran derivatives in synthetic studies .
Q. How can the crystal structure of this compound be determined and validated?
- Methodological Answer :
- X-ray diffraction (XRD) : Use single-crystal XRD with SHELX programs (e.g., SHELXS for structure solution and SHELXL for refinement) to resolve atomic positions and thermal parameters. Validate using R-factors and residual electron density maps .
- Visualization : Employ ORTEP-3 to generate 3D thermal ellipsoid plots, ensuring accurate representation of bond lengths/angles and identifying potential disorder .
Q. What analytical techniques are critical for confirming hydrogen-bonding patterns in the solid state?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D, C, or R motifs) using crystallographic data. For example, identify donor-acceptor distances (2.5–3.2 Å) and angles (>120°) to map intermolecular interactions .
- IR Spectroscopy : Compare O–H and N–H stretching frequencies (e.g., 3200–3500 cm⁻¹) in solution vs. solid-state spectra to detect H-bond stabilization.
Q. How can the puckering conformation of the dihydronaphthofuran ring be quantified?
- Methodological Answer :
- Cremer-Pople Parameters : Calculate puckering amplitude (Q) and phase angles (θ, φ) from atomic coordinates using the least-squares mean plane as a reference. For five-membered rings, use the pseudorotation phase angle to distinguish envelope or twist conformations .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed for this compound?
- Methodological Answer :
- Disorder Modeling : In SHELXL, split atoms into multiple positions with occupancy refinement. Apply restraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries .
- Twinning : Use the TWIN/BASF commands in SHELXL for detwinning. Validate with the Flack parameter and Hooft statistics for non-centrosymmetric structures .
Q. What strategies resolve contradictions between computational and experimental data (e.g., DFT vs. XRD bond lengths)?
- Methodological Answer :
- Hybrid Approaches : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with XRD data. Discrepancies >0.05 Å may indicate crystal packing effects or solvent inclusion. Validate with Hirshfeld surface analysis to quantify intermolecular forces .
- Dynamic Effects : Perform variable-temperature XRD to assess thermal motion contributions to bond-length variations.
Q. How can supramolecular interactions be engineered to modulate the compound’s physicochemical properties?
- Methodological Answer :
- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to form synthons via π-π stacking or halogen bonding. Monitor melting points and solubility via DSC and phase diagrams.
- Topology Analysis : Use Mercury CSD to map interaction networks (e.g., 2D sheets vs. 3D frameworks) and correlate with bulk properties like stability .
Q. What computational tools are recommended for designing derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Use Discovery Studio or AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). Focus on substituent effects at the 3-fluorophenyl or ester groups.
- QSAR Modeling : Train models on a library of 2-arylbenzofuran analogs to predict logP, pKa, and binding affinities .
Q. How can degradation pathways be studied under controlled experimental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Use HPLC-MS to monitor hydrolytic degradation (e.g., ester cleavage) at pH 2–12 and 40–60°C. Apply Arrhenius kinetics to extrapolate shelf life.
- Light Exposure Studies : Employ UV-vis spectroscopy to detect photodegradation products, referencing ICH Q1B guidelines for photostability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
